molecular formula C16H24N2O3 B2358176 (S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate CAS No. 861904-21-4

(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate

Cat. No.: B2358176
CAS No.: 861904-21-4
M. Wt: 292.379
InChI Key: PROIQIHYUUSYMC-UHFFFAOYSA-N
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Description

(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate: is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of benzyl chloroformate with 3-methyl-1-(propylamino)butan-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to maintain precise temperature and pressure conditions. The use of catalysts and purification techniques such as recrystallization or chromatography may be employed to achieve high purity and yield.

Chemical Reactions Analysis

(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur, replacing the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents such as halides or tosylates in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted benzyl compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.

  • Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Benzyl carbamate derivatives

  • Propylamino derivatives

This compound stands out due to its unique combination of functional groups and its potential versatility in scientific research and industrial applications.

Properties

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-10-17-15(19)14(12(2)3)18-16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,4,10-11H2,1-3H3,(H,17,19)(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROIQIHYUUSYMC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649705
Record name Benzyl [(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861904-21-4
Record name Benzyl [(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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